2-[[(2E,4E,6E,11R)-12-[(4As,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
2-[[(2E,4E,6E,11R)-12-[(4As,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
115204-07-4
VCID:
VC0219676
InChI:
InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27?,28-,30+,31+,32-,33-,35?,39-/m1/s1
SMILES:
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C
Molecular Formula:
C39H63N5O12
Molecular Weight:
793.9 g/mol
2-[[(2E,4E,6E,11R)-12-[(4As,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
CAS No.: 115204-07-4
Main Products
VCID: VC0219676
Molecular Formula: C39H63N5O12
Molecular Weight: 793.9 g/mol
CAS No. | 115204-07-4 |
---|---|
Product Name | 2-[[(2E,4E,6E,11R)-12-[(4As,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Molecular Formula | C39H63N5O12 |
Molecular Weight | 793.9 g/mol |
IUPAC Name | 2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27?,28-,30+,31+,32-,33-,35?,39-/m1/s1 |
Standard InChIKey | YWUNVHXKGMPHDM-VKRZBNPQSA-N |
Isomeric SMILES | C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |
SMILES | CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES | CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |
Synonyms | onnamide |
PubChem Compound | 6438431 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume